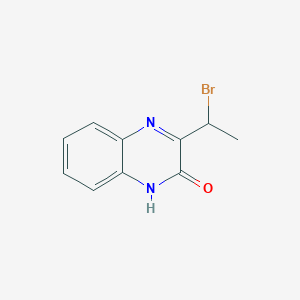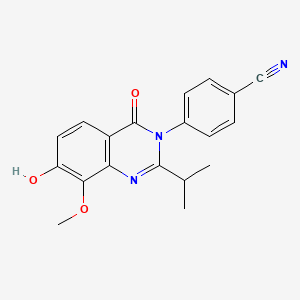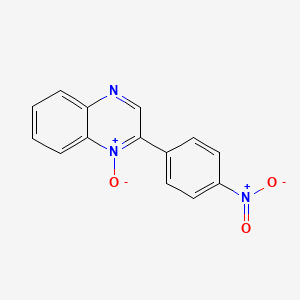
10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound features a hexyl group at the 10th position and a nitropyridinyl group at the 3rd position, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine typically involves multi-step organic reactions. The starting materials often include phenothiazine, hexyl bromide, and 5-nitropyridine. The synthesis may proceed through the following steps:
Alkylation: Phenothiazine is reacted with hexyl bromide in the presence of a base such as potassium carbonate to introduce the hexyl group at the 10th position.
Nitration: The resulting compound is then subjected to nitration using a nitrating agent like nitric acid to introduce the nitro group at the 5th position of the pyridine ring.
Coupling Reaction: Finally, the nitropyridine derivative is coupled with the alkylated phenothiazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, alkylating agents, or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying cellular processes due to its structural similarity to biologically active phenothiazines.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine would depend on its specific application. In medicinal chemistry, phenothiazines typically exert their effects by interacting with neurotransmitter receptors in the brain, such as dopamine receptors. The presence of the hexyl and nitropyridinyl groups may influence the compound’s binding affinity and selectivity for these targets.
相似化合物的比较
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Promethazine: An antiemetic and antihistamine phenothiazine.
Thioridazine: Another antipsychotic phenothiazine with a different substitution pattern.
Uniqueness
10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine is unique due to the specific combination of the hexyl and nitropyridinyl groups, which may confer distinct chemical and biological properties compared to other phenothiazines. This uniqueness could potentially lead to novel applications and therapeutic benefits.
属性
CAS 编号 |
880146-63-4 |
|---|---|
分子式 |
C23H23N3O2S |
分子量 |
405.5 g/mol |
IUPAC 名称 |
10-hexyl-3-(5-nitropyridin-2-yl)phenothiazine |
InChI |
InChI=1S/C23H23N3O2S/c1-2-3-4-7-14-25-20-8-5-6-9-22(20)29-23-15-17(10-13-21(23)25)19-12-11-18(16-24-19)26(27)28/h5-6,8-13,15-16H,2-4,7,14H2,1H3 |
InChI 键 |
HZAORVBWLKDTPT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C2=C(C=C(C=C2)C3=NC=C(C=C3)[N+](=O)[O-])SC4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)

![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)


![N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide](/img/structure/B14193234.png)

![N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide)](/img/structure/B14193246.png)
![6-(3-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14193258.png)
![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)

![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)

